molecular formula C12H11NO2 B3265745 Ethyl 2-(4-cyanophenyl)acrylate CAS No. 409359-86-0

Ethyl 2-(4-cyanophenyl)acrylate

Cat. No.: B3265745
CAS No.: 409359-86-0
M. Wt: 201.22 g/mol
InChI Key: JARGXHZIOHHPDE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)acrylate is an organic compound with the molecular formula C12H11NO2. It is a derivative of acrylate, characterized by the presence of a cyano group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-cyanophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromoacrylate with 4-iodobenzonitrile in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of triethylamine as a catalyst in the reaction between 4-cyanophenol and acryloyl chloride dissolved in methyl ethyl ketone .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanophenyl)acrylate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer that undergoes free radical polymerization to form long polymer chains. The cyano group contributes to the polarity and reactivity of the compound, facilitating its incorporation into polymer matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the cyano group and the acrylate ester, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of advanced polymers and materials .

Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGXHZIOHHPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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